Benzyl N-[(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate
Overview
Description
This compound is a protected galactopyranoside useful as a building block for the synthesis of complex carbohydrates . The compound has β-phenylthio, 2 and 3 benzyl, and 4,6-ditert-butylsilyl protecting groups .
Synthesis Analysis
The synthesis of this compound involves several steps. In one experiment, the compound was synthesized in pyridine, methanol, and chloroform at 0℃ for 12 hours, yielding an 87% success rate . In another experiment, the compound was synthesized with zinc (II) chloride at 20 - 25℃ .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a hexahydropyrano[3,2-d][1,3]dioxin ring, which is a type of oxygen-containing heterocycle .Chemical Reactions Analysis
This compound can undergo several chemical reactions. For example, it can react with sodium hydride in 1,4-dioxane at 60℃ for approximately 0.83 hours, yielding an 84% success rate . It can also react with barium dihydroxide and barium (II) oxide in N,N-dimethyl-formamide for 18 hours at room temperature, yielding a 90% success rate .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dry place, preferably in a freezer, under -20°C . The compound has a molecular weight of 399.44 .Scientific Research Applications
Synthesis Techniques
Practical Synthesis of Orally Active CCR5 Antagonists : Ikemoto et al. (2005) developed a practical method for synthesizing orally active CCR5 antagonists, a class of drugs relevant in the treatment of HIV/AIDS. This method involves the synthesis of specific carbamates, similar to Benzyl N-[(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate, suggesting its potential application in HIV/AIDS treatment (Ikemoto et al., 2005).
Heteroanellated Pyranosides Synthesis : Schulz et al. (2006) explored the synthesis of heteroanellated pyranosides, starting from compounds similar to this compound. These compounds are precursors for nucleoside analogues, indicating its potential in the development of antiviral drugs (Schulz, Feist, & Peseke, 2006).
Antimitotic Agents Synthesis : Temple and Rener (1992) studied the synthesis and biological evaluation of carbamate compounds similar to this compound as potential antimitotic agents. This suggests its application in cancer research (Temple & Rener, 1992).
Safety and Hazards
Properties
IUPAC Name |
benzyl N-[(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO7/c1-32-28-24(30-29(31)35-18-21-13-7-3-8-14-21)26(33-17-20-11-5-2-6-12-20)25-23(36-28)19-34-27(37-25)22-15-9-4-10-16-22/h2-16,23-28H,17-19H2,1H3,(H,30,31)/t23-,24-,25-,26-,27?,28+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOHHRFLOYDDEF-ZQYPVEENSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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